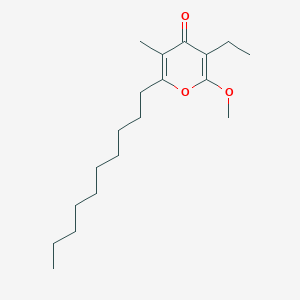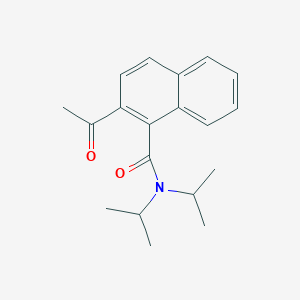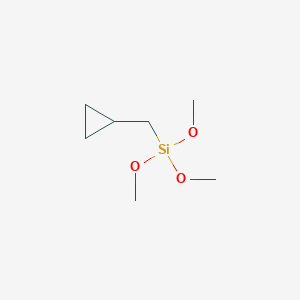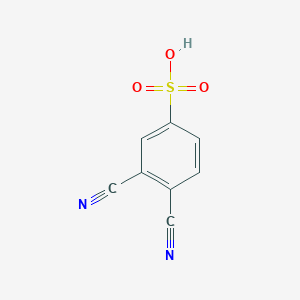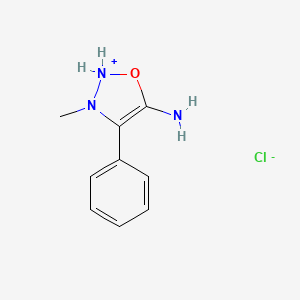
5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde: is an organic compound with the molecular formula C9H8O2S It is characterized by the presence of a methyl group, a sulfanyl group, and two aldehyde groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde typically involves the introduction of the sulfanyl and aldehyde groups onto a methylbenzene ring. One common method involves the sulfonation of 5-methylbenzene followed by oxidation to introduce the aldehyde groups. The reaction conditions often include the use of strong acids and oxidizing agents to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: 5-Methyl-2-sulfanylbenzene-1,3-dicarboxylic acid
Reduction: 5-Methyl-2-sulfanylbenzene-1,3-dimethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfanyl and aldehyde groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research into these derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde depends on its interaction with molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-2-sulfanylbenzene-1,4-dicarbaldehyde: Similar structure but with aldehyde groups in different positions.
5-Methyl-2-sulfanylbenzene-1,2-dicarbaldehyde: Another isomer with different aldehyde group positions.
5-Methyl-2-hydroxybenzene-1,3-dicarbaldehyde: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness: 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both sulfanyl and aldehyde groups provides a combination of nucleophilic and electrophilic sites, making it a versatile compound in various chemical reactions.
Eigenschaften
CAS-Nummer |
152826-61-4 |
|---|---|
Molekularformel |
C9H8O2S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
5-methyl-2-sulfanylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O2S/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3 |
InChI-Schlüssel |
CDHSMGOKJCBBIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C=O)S)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)
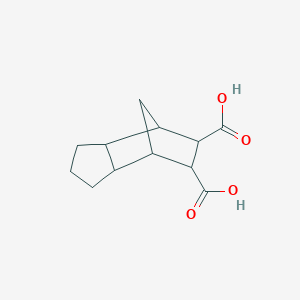
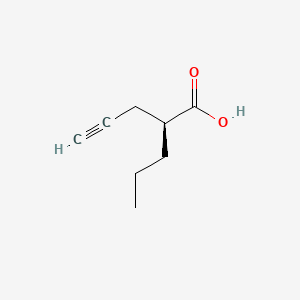
![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
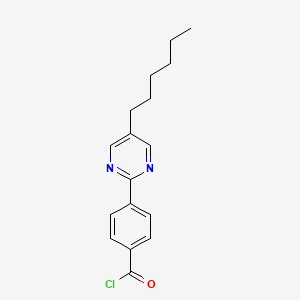
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)

